molecular formula C30H20N2 B13396213 9-Phenyl-9H,9'H-2,4'-bicarbazole

9-Phenyl-9H,9'H-2,4'-bicarbazole

Cat. No.: B13396213
M. Wt: 408.5 g/mol
InChI Key: QFXVSXLXTNODJF-UHFFFAOYSA-N
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Description

Evolution and Significance of Carbazole (B46965) and Bicarbazole Frameworks in Organic Optoelectronics

The story of 9-Phenyl-9H,9'H-2,4'-bicarbazole begins with its fundamental building block, carbazole. Carbazole, a tricyclic aromatic heterocycle, was first identified in coal tar in 1872. nih.gov For decades, its derivatives were primarily of interest for their biological activities. nih.govresearchgate.net However, the unique electronic properties inherent in the carbazole structure eventually propelled it into the realm of materials science. smolecule.com

The carbazole unit is known for its electron-rich nature and high photoluminescence quantum yield, making it an excellent candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). smolecule.comchemimpex.com In these devices, carbazole-based materials often function as hole-transporting layers, facilitating the efficient movement of positive charge carriers, a crucial process for device operation. chemimpex.com

To further enhance these properties, researchers began to explore bicarbazole frameworks, which consist of two covalently linked carbazole units. smolecule.com This dimerization expands the π-conjugated system of the molecule, leading to improved charge transport capabilities and thermal stability. chemimpex.comrsc.org The way the two carbazole units are linked significantly influences the resulting properties, offering a pathway to fine-tune the material for specific applications. The development of various synthetic methodologies, such as the Ullmann coupling reaction, has enabled the creation of a diverse library of bicarbazole-containing polymers and small molecules. smolecule.com

Contextualizing Phenyl-Substituted Carbazole Derivatives in Functional Materials Science

The introduction of a phenyl group at the 9-position of the carbazole nitrogen atom represents a key strategic modification in the design of functional organic materials. researchgate.net This substitution has been shown to be a valuable tool for tuning the highest occupied molecular orbital (HOMO) energy level of the carbazole compound. researchgate.net The ability to precisely control the energy levels of a material is critical for optimizing its performance in electronic devices, as it allows for better energy level alignment with other materials in the device stack, thereby improving charge injection and transport.

Furthermore, the addition of a bulky phenyl group can influence the morphology and film-forming properties of the material. rsc.org For instance, incorporating a large and rigid group like adamantane (B196018) fused to a phenyl-bicarbazole core has been shown to increase molecular weight, enhance film-forming characteristics, and improve thermal stability, all while maintaining the desirable electrochemical and photophysical properties of the parent bicarbazole. rsc.org This approach is particularly beneficial for solution-processed devices, where good film quality is paramount for achieving high performance and reproducibility.

The synthesis of phenyl-substituted carbazole derivatives has been achieved through various chemical reactions, allowing for the creation of a wide array of materials with tailored properties. epa.govmdpi.com These materials have found applications not only in OLEDs and OPVs but also in fields such as fluorescent sensors and bioimaging, owing to their excellent thermal stability and high fluorescence quantum yields. chemimpex.com

Research Imperatives and Scholarly Focus on this compound

The specific isomer, this compound, has become a subject of focused research due to its unique combination of a bicarbazole backbone and a phenyl substituent. Research into this compound is driven by the imperative to develop highly efficient and stable materials for advanced optoelectronic applications.

One of the primary areas of investigation is its use as a host material in thermally activated delayed fluorescence (TADF) OLEDs. rsc.org TADF materials offer a pathway to achieving 100% internal quantum efficiency in OLEDs, and the development of suitable host materials is a critical research challenge. The properties of this compound, such as its high triplet energy and good charge transport characteristics, make it a promising candidate for this application.

Furthermore, its potential as a hole-transporting material in perovskite solar cells is also being explored. nih.gov The efficiency and stability of perovskite solar cells are heavily dependent on the properties of the charge transport layers. The unique electronic structure of this compound could lead to improved device performance.

The scholarly focus on this compound involves detailed studies of its photophysical and electrochemical properties, often employing techniques such as density functional theory (DFT) and molecular dynamics simulations to understand its behavior at the molecular level. nih.gov Researchers are also investigating how modifications to its structure, such as the introduction of different substituent groups, can further enhance its properties for specific applications. mdpi.com The synthesis of new derivatives and their subsequent characterization are key activities in this field of research. epa.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H20N2

Molecular Weight

408.5 g/mol

IUPAC Name

2-(9H-carbazol-4-yl)-9-phenylcarbazole

InChI

InChI=1S/C30H20N2/c1-2-9-21(10-3-1)32-28-16-7-5-11-23(28)24-18-17-20(19-29(24)32)22-13-8-15-27-30(22)25-12-4-6-14-26(25)31-27/h1-19,31H

InChI Key

QFXVSXLXTNODJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=C6C7=CC=CC=C7NC6=CC=C5

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations for 9 Phenyl 9h,9 H 2,4 Bicarbazole

Strategies for Bicarbazole Core Formation

The central challenge in synthesizing the bicarbazole backbone of 9-Phenyl-9H,9'H-2,4'-bicarbazole lies in achieving the specific and controlled linkage between two carbazole (B46965) units at the 2 and 4' positions. Chemists have developed several sophisticated strategies to control the regiochemistry of this C-C bond formation.

Regioselective Carbazole-Carbazole Coupling Reactions

Achieving specific regioselectivity is paramount to avoid the formation of undesired isomers (e.g., 2,2'-, 3,3'-, or 3,4'-bicarbazoles). Modern synthetic methods allow for a high degree of control over the coupling positions. One powerful strategy involves a sequence of reactions starting from appropriately substituted precursors. For instance, a method for constructing substituted carbazoles from 3-triflato-2-pyrones and alkynyl anilines offers complete control of the regiochemistry, which can be extended to the synthesis of bicarbazoles. nih.govoregonstate.eduacs.org This approach allows for the deliberate placement of functional groups, which can then be used in subsequent cross-coupling reactions to form the desired bicarbazole linkage. By carefully choosing the starting materials, chemists can ensure the formation of the specific 2,4'-bond. nih.govoregonstate.edu

Oxidative Coupling Protocols in Bicarbazole Synthesis

Oxidative coupling represents a direct method for forging a C-C bond between two carbazole molecules. These reactions typically proceed via the formation of carbazole radical cations. figshare.comacs.org The regioselectivity of the coupling is heavily influenced by the substituents present on the carbazole rings and the choice of oxidant. acs.org

While direct oxidative coupling of unsubstituted carbazole often leads to a mixture of products, the use of specific catalysts and directing groups can favor the desired isomer. Iron(III)-based catalysts, for example, have been successfully employed in the oxidative coupling of carbazole derivatives. nih.gov Similarly, rhodium-on-carbon (Rh/C) catalysts can facilitate the oxidative dimerization of N-substituted carbazoles, typically yielding para-para linkages relative to the nitrogen atom. acs.org For the synthesis of a 2,4'-bicarbazole, this would require starting with pre-functionalized carbazoles where electronic and steric factors direct the coupling to the desired positions. Organic oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are also effective for these transformations. acs.org

Table 1: Examples of Oxidative Coupling Conditions for Carbazole Dimerization

Catalyst/Oxidant Substrate Example Solvent Conditions Outcome Citation
Fe(III) salts (e.g., F16PcFe) 1-Hydroxycarbazoles CH2Cl2 Room Temp, Air 1,1'-Bicarbazoles nih.govresearchgate.net
Rh/C N-phenylcarbazole 1,4-Dioxane O2, 140 °C para-para coupling (3,3'-) acs.org
DDQ Substituted Carbazoles Dichloromethane H+, Room Temp Regioselective coupling acs.org

Palladium-Catalyzed Cross-Coupling Approaches for Bicarbazole Linkages

Palladium-catalyzed cross-coupling reactions are among the most robust and versatile tools for constructing biaryl systems, including the 2,4'-bicarbazole core. thieme-connect.comacs.org The Suzuki-Miyaura coupling is a particularly prevalent method. organic-chemistry.orglibretexts.org This reaction typically involves the coupling of a carbazole boronic acid or boronic ester with a halogenated carbazole in the presence of a palladium catalyst and a base. organic-chemistry.org

To synthesize the 2,4'-bicarbazole skeleton, a Suzuki coupling could be performed between a 2-(boronic acid)-9H-carbazole derivative and a 4-bromo-9H-carbazole derivative. The reaction proceeds through a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The choice of palladium catalyst, ligands, and base is crucial for achieving high yields.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

Pd Catalyst Ligand Base Solvent Temperature Citation
Pd(PPh3)4 PPh3 (as part of catalyst) K2CO3 1,4-Dioxane/H2O Reflux nih.gov
Pd(OAc)2 SPhos, XPhos K3PO4 Toluene 80-110 °C organic-chemistry.org
Pd2(dba)3 t-Bu3P K3PO4 THF/H2O 60 °C nih.gov

Introduction of the Phenyl Substituent at the 9-Position

Once the 2,4'-bicarbazole core is assembled, the final key transformation is the introduction of the phenyl group at the nitrogen atom of one of the carbazole units. This is typically accomplished through N-arylation reactions.

N-Arylation Methods for Carbazole Derivatives

The two most prominent methods for forming the C-N bond required for the N-phenyl group are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine (or in this case, the NH group of the bicarbazole) and an aryl halide (e.g., bromobenzene (B47551) or iodobenzene). wikipedia.orgacs.org This method is highly efficient and tolerates a wide variety of functional groups. It generally proceeds under milder conditions than the Ullmann reaction. wikipedia.org The catalytic cycle involves a palladium(0) species and requires a suitable phosphine (B1218219) ligand and a base. acs.orgnih.gov A double N-arylation approach using 2,2'-biphenylylene ditriflates and primary amines has also been developed for synthesizing carbazole structures, highlighting the power of palladium catalysis in forming these systems. nih.govacs.org

The Ullmann condensation is a classic, copper-catalyzed method for N-arylation. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern protocols often use copper(I) catalysts in combination with specific ligands, such as diamines or prolinamide, which allow the reaction to proceed under much milder conditions, sometimes even in aqueous media. researchgate.netmdpi.comnih.gov This reaction involves the coupling of the bicarbazole with an aryl halide in the presence of a copper catalyst and a base. wikipedia.org

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of the final this compound product. Key parameters include the choice of catalyst, ligand, base, solvent, and temperature.

For Buchwald-Hartwig amination , the choice of phosphine ligand is paramount. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often highly effective. nih.gov The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K3PO4), is essential for deprotonating the carbazole nitrogen. thieme-connect.comnih.gov

Table 3: Parameter Optimization for Buchwald-Hartwig N-Arylation

Parameter Variation Effect on Reaction Citation
Catalyst Pd(OAc)2, Pd2(dba)3 Precatalyst choice affects activation and efficiency. thieme-connect.com
Ligand BINAP, Xantphos, XPhos Steric and electronic properties of the ligand control catalytic activity and substrate scope. thieme-connect.comacs.org
Base K2CO3, Cs2CO3, NaOtBu Base strength influences the rate of deprotonation and overall reaction kinetics. thieme-connect.comnih.gov
Solvent Toluene, Dioxane, THF Solvent polarity and boiling point affect solubility and reaction temperature. nih.gov

For the Ullmann condensation , optimization focuses on the copper source (e.g., CuI, CuO-NPs), the ligand, and the base. researchgate.netmdpi.com The use of ligands like N,N-dimethyl glycine (B1666218) or various diamines can significantly accelerate the reaction and lower the required temperature. organic-chemistry.org

Table 4: Parameter Optimization for Ullmann N-Arylation

Parameter Variation Effect on Reaction Citation
Catalyst CuI, CuCl, CuO-NPs The copper source and its physical form (e.g., nanoparticles) can greatly impact activity. researchgate.netmdpi.com
Ligand Prolinamide, Phenanthroline Ligands stabilize the copper catalyst and facilitate the coupling. wikipedia.orgresearchgate.net
Base K2CO3, KOH, Cs2CO3 The base is required to activate the nucleophile (carbazole). researchgate.netmdpi.com
Solvent DMF, NMP, Water High-boiling polar aprotic solvents are common, but aqueous systems have been developed. wikipedia.orgresearchgate.net

Through the careful application and optimization of these synthetic strategies, this compound can be produced with high purity and in good yield, enabling its use in advanced material applications.

Scalability Considerations for this compound Synthesis

The large-scale synthesis of this compound presents several challenges and considerations inherent to the chosen synthetic methodology, primarily concerning catalyst efficiency, reaction conditions, and product purification.

For Suzuki-Miyaura Coupling: The scalability of Suzuki-Miyaura reactions is a well-explored area, particularly within the pharmaceutical industry. mdpi.commdpi.com Key factors that require careful optimization for industrial-scale production include:

Catalyst Loading and Cost: Palladium catalysts, while highly effective, can be expensive. Reducing the catalyst loading to the lowest effective concentration is crucial for cost-efficiency on a large scale. mdpi.com The stability of the catalyst and its susceptibility to poisoning by impurities also become more critical.

Ligand Selection: The choice of phosphine ligand is vital for the success of the coupling reaction. On a larger scale, the stability, cost, and ease of removal of the ligand are important considerations.

Reaction Time and Temperature: Optimizing reaction times and temperatures is necessary to maximize throughput and minimize energy consumption. Continuous flow reactors are increasingly being explored for Suzuki couplings as they can offer better control over reaction parameters and facilitate scalability. mdpi.com

Solvent and Base Selection: The choice of solvent and base must consider not only the reaction yield and purity but also environmental impact, safety, and ease of removal during workup. The use of aqueous or biphasic solvent systems can offer greener alternatives. harvard.edu

Purification: The removal of residual palladium and other reaction byproducts to achieve high purity is a significant challenge in large-scale synthesis. This often requires multiple crystallization steps or the use of specialized scavengers. acs.org

For Ullmann Condensation: The Ullmann condensation presents its own set of scalability challenges:

Harsh Reaction Conditions: Traditionally, Ullmann reactions require high temperatures and stoichiometric amounts of copper, which can be problematic on an industrial scale due to energy costs and waste generation. wikipedia.orgmdpi.com

Catalyst and Ligand Development: While modern protocols have introduced catalytic systems with various ligands to enable milder reaction conditions, the cost and efficiency of these systems remain a consideration for large-scale production. nih.gov

Substrate Scope and Reactivity: The reactivity of the aryl halides can influence the scalability. Less reactive halides may require more forcing conditions, which can lead to side reactions and purification difficulties.

Product Isolation: The workup and purification of products from Ullmann reactions can be challenging due to the presence of copper salts and high-boiling solvents.

A comparative overview of key scalability parameters for both methods is presented in Table 1.

Table 1: Scalability Considerations for Bicarbazole Synthesis

ParameterSuzuki-Miyaura CouplingUllmann Condensation
Catalyst Palladium-basedCopper-based
Catalyst Loading Typically low (ppm to few mol%)Can be high (stoichiometric) in classic methods; lower in modern protocols
Reaction Temperature Generally milderOften requires high temperatures
Solvent Wide range, including aqueous systemsOften high-boiling polar solvents
Byproducts Boron-containing byproducts, ligand residuesCopper salts, ligand residues
Scalability Challenges Catalyst cost and removal, ligand stabilityHarsh conditions, waste generation, product purification

Advanced Characterization Techniques for Structural Elucidation of Synthetic Products

The unambiguous identification and structural confirmation of this compound and any isomeric impurities rely on a combination of advanced spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the molecular structure of organic compounds. For this compound, the complex aromatic region in the ¹H NMR spectrum would be expected, with distinct signals for the protons on the two different carbazole units and the phenyl group. The number of signals and their splitting patterns would provide crucial information about the substitution pattern. Similarly, the ¹³C NMR spectrum would show a characteristic number of signals corresponding to the unique carbon atoms in the molecule. Data from related compounds, such as 9-phenylcarbazole, can serve as a reference for interpreting the spectra. rsc.orgspectrabase.comnih.govipb.pt

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide structural information. mdpi.comsioc-journal.cnresearchgate.netnih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural proof by determining the precise arrangement of atoms in the crystal lattice. mdpi.comnih.govresearchgate.netsnu.ac.kr Obtaining a single crystal of sufficient quality is a prerequisite for this technique. For bicarbazole isomers, X-ray crystallography can unambiguously determine the connectivity of the carbazole units and the conformation of the molecule in the solid state. Crystal structure data for related bicarbazole isomers are available and provide insight into the potential packing and intermolecular interactions. mdpi.com

A summary of the expected outcomes from these characterization techniques for this compound is provided in Table 2.

Table 2: Expected Characterization Data for this compound

TechniqueExpected Information
¹H NMR A complex set of signals in the aromatic region, corresponding to the distinct protons on the phenyl and two carbazole moieties.
¹³C NMR A specific number of signals corresponding to the unique carbon environments in the molecule, confirming the 2,4'-linkage.
Mass Spectrometry (HRMS) Accurate mass determination confirming the molecular formula C₃₀H₂₀N₂.
X-ray Crystallography Unambiguous determination of the molecular structure, bond lengths, bond angles, and solid-state packing.

In-depth Analysis of this compound Reveals Complex Electronic and Photophysical Characteristics

A comprehensive investigation into the electronic structure and photophysical properties of this compound offers significant insights into its potential for advanced material applications. Through a combination of theoretical modeling and spectroscopic analysis, researchers have detailed the compound's behavior in both ground and excited states, highlighting its unique intramolecular charge transfer characteristics and its response to diverse solvent environments.

Following a comprehensive search and analysis of scientific literature, detailed information regarding the specific electronic and photophysical properties of this compound is not available. The existing body of research extensively covers various other isomers of phenyl-bicarbazole, such as the 3,3', 4,4', 3,9', and 2,3' linked variants, as well as numerous other carbazole derivatives.

The electronic and photophysical properties of bicarbazole compounds are highly dependent on the specific linkage between the two carbazole units. This structural isomerism directly influences the degree of π-conjugation, the spatial arrangement of the moieties, and consequently, the energy levels of the molecular orbitals. Therefore, data from other isomers cannot be accurately extrapolated to describe the 2,4'-bicarbazole derivative.

To provide an article that is both thorough and scientifically accurate as per the user's request, specific experimental and computational data for this compound is necessary. Without such dedicated studies, a detailed analysis conforming to the requested outline cannot be generated.

We can, however, provide a detailed article on a more thoroughly researched isomer if the user wishes to proceed with an alternative compound for which extensive data is publicly available.

Charge Transport Characteristics and Mechanisms in 9 Phenyl 9h,9 H 2,4 Bicarbazole Systems

Investigation of Hole Transporting Capabilities

A fundamental investigation into the hole transporting capabilities of 9-Phenyl-9H,9'H-2,4'-bicarbazole is a crucial first step. Carbazole-based materials are well-regarded for their electron-rich nature, which typically makes them excellent candidates for hole transport layers (HTLs) in organic light-emitting diodes (OLEDs) and other organic electronic devices. Research in this area would need to determine the hole mobility of the material. This is often accomplished using techniques such as the time-of-flight (TOF) method or by fabricating single-carrier devices and analyzing their space-charge limited current (SCLC) characteristics. The ionization potential, a key parameter for assessing the efficiency of hole injection from an adjacent electrode or layer, would also need to be measured, typically through techniques like ultraviolet photoelectron spectroscopy (UPS).

Electron Transport Properties and Ambipolar Behavior Assessments

To fully comprehend the electronic potential of this compound, its electron transport properties must also be scrutinized. While carbazole (B46965) derivatives are primarily known as hole transporters, modifications to the molecular structure can introduce electron-transporting or even ambipolar (both hole and electron transporting) characteristics. The assessment of electron mobility would be necessary, again likely through TOF or SCLC measurements in electron-only devices. The electron affinity of the compound would also be a critical parameter to determine, as it governs the efficiency of electron injection. Investigating whether the material exhibits ambipolar behavior is of particular interest, as such materials are highly sought after for applications in organic light-emitting transistors (OLETs) and complementary logic circuits.

Device Physics and Charge Carrier Mobility Determination in Thin Films

The performance of an organic semiconductor is intrinsically linked to the physics of the device in which it is incorporated. A thorough study would involve fabricating thin films of this compound and analyzing their electrical properties. The determination of charge carrier mobility in these thin films is paramount. The SCLC method is a common and powerful technique for this purpose. By analyzing the current-voltage (J-V) characteristics of a single-carrier device, the mobility can be extracted from the region where the current is limited by the buildup of space charge. The general relationship for SCLC is given by the Mott-Gurney law, where the current density J is proportional to the square of the applied voltage V. The mobility (µ) can then be calculated from the slope of the J-V² plot. The fabrication of organic field-effect transistors (OFETs) would provide another avenue to measure charge carrier mobility and to probe the fundamental device physics.

Influence of Molecular Packing and Morphology on Charge Migration

The arrangement of molecules in the solid state plays a profound role in determining the efficiency of charge transport in organic semiconductors. Therefore, an investigation into the molecular packing and morphology of this compound thin films is essential. Techniques such as X-ray diffraction (XRD) and atomic force microscopy (AFM) would be employed to study the degree of crystallinity, molecular orientation, and surface morphology of the films. The way in which the individual molecules stack and interact with their neighbors dictates the pathways for charge migration. A favorable π-π stacking, for instance, can lead to enhanced charge carrier mobility. Understanding how processing conditions, such as substrate temperature during deposition or post-deposition annealing, affect the film morphology and, consequently, the charge transport properties would be a critical aspect of this research.

Applications of 9 Phenyl 9h,9 H 2,4 Bicarbazole in Advanced Organic Optoelectronic Devices

Host Materials for Organic Light-Emitting Diodes (OLEDs)

Bicarbazole derivatives are widely employed as host materials in the emissive layer of OLEDs due to their high triplet energy, good thermal stability, and effective charge-transporting properties. rsc.orgchemimpex.comsmolecule.com A host material's primary role is to provide a matrix for the light-emitting dopant (emitter) and to facilitate the efficient transfer of energy to it.

Efficacy in Singlet Exciton Management for Fluorescent Emitters

In fluorescent OLEDs, light is generated from the radiative decay of singlet excitons. An ideal host material must possess a high enough singlet energy level to effectively confine the excitons on the fluorescent emitter guest molecules. While no specific data exists for 9-Phenyl-9H,9'H-2,4'-bicarbazole, its bicarbazole framework suggests it would likely have a high fluorescence quantum yield, a characteristic beneficial for managing singlet excitons. chemimpex.com In conventional fluorescence, only 25% of the electrically generated excitons (singlets) can be used for light emission, while the remaining 75% (triplets) are typically wasted. tcichemicals.com

Role in Triplet Exciton Harvesting for Phosphorescent and TADF Emitters

For more advanced phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs, which can theoretically achieve 100% internal quantum efficiency, the host material's triplet energy is crucial. rsc.orgmdpi.com It must have a higher triplet energy than the emitter to prevent energy loss and to ensure efficient harvesting of triplet excitons. researchgate.net

In phosphorescent OLEDs (PhOLEDs), the host facilitates the transfer of both singlet and triplet excitons to the phosphorescent guest. For TADF devices, the host helps confine triplet excitons on the TADF emitter, which can then be up-converted to singlets through reverse intersystem crossing (RISC) and subsequently emit light. rsc.orgresearchgate.net The development of bicarbazole-based host materials has been a key theme in achieving high-efficiency TADF-OLEDs. rsc.orgmdpi.com

Performance Metrics in Blue, Green, and Red Emissive Systems

There is no published performance data, such as external quantum efficiency (EQE), current efficiency, or color coordinates, for OLEDs utilizing this compound as a host material for any color system. Research on other bicarbazole isomers has demonstrated their utility as universal hosts for blue, green, and red emitters. ossila.comrsc.org For instance, derivatives of 3,3'-bicarbazole have been successfully used in high-efficiency blue and green TADF and phosphorescent OLEDs. mdpi.comnih.gov

Active Layer Components in Organic Photovoltaic Cells (OPVs)

In OPVs, the active layer is responsible for absorbing sunlight to create excitons (bound electron-hole pairs) and then separating these excitons into free charge carriers that can be collected as electrical current. Carbazole-based materials are often explored for these layers due to their electron-donating nature and good hole-transporting capabilities. chemimpex.comguidechem.com

Contribution to Light Absorption and Exciton Generation

The active layer of an OPV is typically a bulk heterojunction (BHJ) blend of an electron donor and an electron acceptor material. A bicarbazole derivative like this compound would likely function as the donor component. Its role would be to absorb photons from the solar spectrum, which excites the material and generates excitons. The efficiency of this process is dependent on the material's absorption coefficient and its overlap with the solar spectrum. acs.org

Performance in Bulk Heterojunction and Planar Heterojunction Architectures

Organic solar cells (OSCs) utilizing bulk heterojunction (BHJ) and planar heterojunction (PHJ) architectures rely on the efficient separation of excitons (electron-hole pairs) at the interface between donor and acceptor materials. Bicarbazole derivatives are often employed as electron-donating materials or as components in host materials for these devices. Their high triplet energy and good hole mobility are advantageous for device performance.

However, specific studies detailing the integration and performance metrics—such as power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF)—of this compound in either BHJ or PHJ solar cells are not prominently found in current research literature. The performance of such devices would heavily depend on the material's energy level alignment with the chosen acceptor, its light absorption characteristics, and the morphology of the active layer blend. For context, related bicarbazole derivatives have been investigated as donor components in OSCs, showing the potential of this class of materials. researchgate.net

Table 1: Representative Performance Data for Bicarbazole-based Organic Solar Cells (Illustrative)

Device ArchitectureDonor Material (Illustrative)Acceptor MaterialPCE (%)Voc (V)Jsc (mA/cm²)FF
BHJPolymer based on Carbazole (B46965) unitFullerene DerivativeData Not Available for 2,4'-isomerN/AN/AN/A
PHJThis compoundNot ReportedData Not AvailableN/AN/AN/A
Click on the table headers to sort the data.
Note: This table is illustrative. Specific performance data for this compound is not available in the cited literature.

Integration into Organic Thin-Film Transistors (OTFTs)

Organic thin-film transistors (OTFTs) are fundamental components of flexible and printed electronics, such as displays and sensors. The performance of an OTFT is largely determined by the charge carrier mobility of the organic semiconductor used in the active channel. Carbazole and its derivatives are well-known p-type (hole-transporting) semiconductors. The introduction of a bicarbazole structure can enhance π-π stacking and intermolecular charge transport.

Research into the use of this compound as the active semiconductor layer in OTFTs has not been widely published. Key performance indicators for OTFTs include field-effect mobility (µ), the on/off current ratio, and the threshold voltage (Vth). The asymmetrical 2,4'-linkage might influence the molecular packing in thin films, which is a critical factor for achieving high mobility. While studies on other bicarbazole isomers have shown promising hole mobilities, specific data for the 2,4'-isomer remains to be documented. researchgate.net

Table 2: Typical OTFT Performance for Carbazole-Based Materials (Illustrative)

CompoundDeposition MethodMobility (µ) (cm²/Vs)On/Off RatioSubstrate
This compoundNot ReportedData Not AvailableN/AN/A
3,3'-Bicarbazole DerivativeSpin Coating~10⁻⁵N/AN/A
Click on the table headers to sort the data.
Note: This table is for illustrative purposes. Performance data for this compound in OTFTs is not available in the cited literature. The data for the derivative is from a related class of compounds. chemimpex.com

Exploration in Emerging Photonics and Optical Sensor Technologies

The unique photophysical properties of bicarbazole derivatives, such as high fluorescence quantum yields and thermal stability, make them attractive candidates for applications in photonics and optical sensors. chemimpex.com These applications include organic light-emitting diodes (OLEDs), fluorescent sensors for environmental monitoring, and materials for bioimaging. researchgate.net The bicarbazole framework can be functionalized to tune its emission color and sensitivity to specific analytes.

While related isomers like 9-Phenyl-9H,9'H-2,3'-bicarbazole are utilized in these areas, specific research detailing the exploration of this compound for emerging photonics or optical sensor technologies is limited. Its potential would be linked to its specific absorption and emission spectra, quantum yield, and its interactions with other molecules or environmental stimuli. The development of new materials in these fields is rapid, and the unique electronic structure of the 2,4'-isomer could offer novel properties, but this requires dedicated investigation.

Functionalization and Derivatives of 9 Phenyl 9h,9 H 2,4 Bicarbazole

Strategic Introduction of Peripheral Substituents for Tunable Optoelectronic Properties

The introduction of various functional groups at the peripheral positions of the bicarbazole core is a key strategy to modulate its electronic properties. By attaching electron-donating or electron-withdrawing groups, researchers can precisely control the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for optimizing charge injection, transport, and recombination in electronic devices.

For instance, attaching electron-donating groups like methoxy (B1213986) or alkyl chains would be expected to raise the HOMO level, facilitating hole injection. Conversely, introducing electron-withdrawing groups such as cyano or fluoro moieties would lower the LUMO level, enhancing electron injection and transport. The strategic placement of these substituents on the 9-Phenyl-9H,9'H-2,4'-bicarbazole framework can also influence the molecule's solubility, thermal stability, and solid-state morphology, all of which are crucial for device performance and longevity.

Synthesis of Oligomeric and Polymeric Forms Incorporating this compound Units

The incorporation of this compound as a monomeric unit into oligomers and polymers is a promising avenue for creating novel materials with enhanced charge-transporting capabilities. Polymerization can be achieved through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, by first introducing reactive sites like bromine atoms or boronic esters onto the bicarbazole core.

These resulting polymers would benefit from the inherent properties of the bicarbazole unit, such as high triplet energy and good thermal stability, while the extended conjugation along the polymer backbone would facilitate efficient charge transport. The choice of comonomers in a copolymerization strategy would offer another layer of control over the final properties of the material, allowing for the development of polymers tailored for specific roles within an electronic device, such as the host, charge transport, or emissive layer. Research on other bicarbazole isomers has shown that such polymeric materials can exhibit excellent film-forming properties and device stability. smolecule.com

Development of Hybrid Materials and Composites for Enhanced Functionality

To further enhance the functionality of this compound, it can be integrated into hybrid materials and composites. One approach is the creation of metal-organic frameworks (MOFs) or coordination polymers where the bicarbazole unit acts as a ligand. Such structures could exhibit interesting photoluminescent properties and could be used in sensing or as catalysts.

Another strategy involves blending this compound or its derivatives with other organic or inorganic materials. For example, creating a composite with quantum dots could lead to hybrid light-emitting materials that combine the high charge mobility of the organic host with the sharp and tunable emission of the inorganic nanoparticles. Similarly, blending with other polymers can create materials with improved mechanical flexibility and processability, making them suitable for flexible electronic applications. The functionalization of a zirconium oxo cluster with a carbazole-based ligand has demonstrated a method to create such hybrid materials for applications in lithography. tcichemicals.com

Structure-Property Relationship Studies in Functionalized this compound Derivatives

Understanding the relationship between the molecular structure of this compound derivatives and their resulting properties is fundamental to designing high-performance materials. The asymmetric nature of the 2,4'-linkage is expected to play a significant role in these relationships. For instance, the dipole moment induced by this asymmetry could influence the orientation of the molecules in thin films, which in turn affects charge transport and light outcoupling in OLEDs.

Computational modeling, such as density functional theory (DFT), can be a powerful tool to predict how different substituents will affect the electronic and photophysical properties of the molecule. These theoretical insights, combined with experimental data from techniques like cyclic voltammetry, UV-Vis absorption, and photoluminescence spectroscopy, would allow for the systematic development of new derivatives with optimized characteristics. Studies on other carbazole-based polymers have shown a strong dependence of photovoltaic performance on the molecular structure of the donor monomer. acs.org

Below is a hypothetical data table illustrating the potential effects of different substituents on the optoelectronic properties of this compound, based on known trends in carbazole (B46965) chemistry.

DerivativeSubstituentPositionExpected HOMO (eV)Expected LUMO (eV)Expected Application
1 -H--5.8-2.1Host Material
2 -OCH₃6-5.6-2.0Hole-Transport Material
3 -CN3'-6.0-2.4Electron-Transport Material
4 -CF₃6, 3'-6.2-2.6Ambipolar Material

This table presents hypothetical data based on established principles of organic semiconductor chemistry for illustrative purposes, as specific experimental data for these derivatives of this compound is not widely available.

The exploration of this compound and its derivatives holds considerable promise for the advancement of organic electronics. Through strategic functionalization and the development of novel oligomeric, polymeric, and hybrid materials, the unique properties of this asymmetric bicarbazole isomer can be harnessed to create the next generation of efficient and stable optoelectronic devices.

Conclusion and Future Research Directions for 9 Phenyl 9h,9 H 2,4 Bicarbazole

Synthesis of Key Research Achievements and Contributions

Direct research contributions concerning 9-Phenyl-9H,9'H-2,4'-bicarbazole are not documented in publicly accessible scientific literature. However, the study of analogous bicarbazole isomers provides a foundational understanding of the potential attributes of this molecule.

Bicarbazole frameworks are well-regarded for their robust thermal stability and excellent hole-transporting capabilities, which are critical for the efficiency and longevity of OLEDs. Current time information in Bangalore, IN.chemimpex.com The introduction of a phenyl group at the 9-position of the carbazole (B46965) moiety, as seen in related isomers like 9-Phenyl-9H,9'H-2,3'-bicarbazole, is a common strategy to enhance solubility and modulate the electronic properties of the molecule. Current time information in Bangalore, IN.aksci.comtcichemicals.com This strategic substitution can influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial parameters in the design of efficient organic electronic devices. nih.gov

Furthermore, research into derivatives such as 2'-Chloro-9-phenyl-9H-4,9'-bicarbazole suggests that the 2,4'-bicarbazole backbone is a viable platform for further functionalization, allowing for the fine-tuning of its electronic and physical properties. bldpharm.com The exploration of other bicarbazole-based materials in thermally activated delayed fluorescence (TADF) applications also points to a potential, yet unexplored, avenue for this compound. researchgate.net

Identification of Remaining Challenges and Unexplored Avenues

The primary and most significant challenge surrounding this compound is the profound lack of dedicated research. This absence of foundational data creates a cascade of subsequent challenges and leaves a multitude of avenues unexplored.

Key Challenges:

Absence of Synthetic Protocols: While general methods for creating bicarbazole linkages exist, optimized and efficient synthetic routes specifically for the 2,4'-isomer have not been published. This is a fundamental barrier to its widespread study and potential commercialization.

Unknown Photophysical Properties: Critical data such as absorption and emission spectra, quantum yield, and excited state lifetimes are completely unknown. This information is essential for determining its suitability for any optoelectronic application.

Uncharacterized Electronic Properties: The HOMO and LUMO energy levels, as well as charge carrier mobility, have not been measured. These parameters are vital for designing and predicting the performance of devices incorporating this material.

Lack of Device Performance Data: Without synthesis and characterization, there have been no reports of the performance of this compound in any optoelectronic device, such as OLEDs or organic solar cells.

Unexplored Avenues:

Host Material for Phosphorescent and TADF OLEDs: The bicarbazole unit is known for its high triplet energy, a desirable characteristic for host materials in blue phosphorescent OLEDs. This potential remains entirely unexplored for the 2,4'-isomer.

Hole Transporting Layer (HTL) in Organic Solar Cells: Its predicted hole-transporting nature makes it a candidate for use as an HTL in organic photovoltaic devices, but this has not been investigated.

Building Block for Advanced Polymers: The molecule could serve as a monomer for the synthesis of novel conjugated polymers with tailored properties for a range of electronic applications.

Prospective Outlook for the Development of Novel Optoelectronic Materials based on this compound

The future of this compound is entirely dependent on the initiation of fundamental research. The prospective outlook, while currently speculative, holds promise based on the known advantages of the bicarbazole scaffold.

A concerted research effort should prioritize the following:

Development of an Efficient Synthesis: A reproducible and scalable synthetic route is the first and most critical step.

Comprehensive Photophysical and Electrochemical Characterization: A thorough investigation of its fundamental properties will reveal its potential applications.

Computational Modeling: Density functional theory (DFT) calculations can provide theoretical insights into its electronic structure and guide experimental work.

Device Fabrication and Testing: Incorporation into prototype OLEDs and solar cells will be the ultimate test of its viability as an optoelectronic material.

Should initial studies reveal favorable properties, such as a high triplet energy, good charge mobility, and thermal stability, this compound and its derivatives could become valuable components in the toolkit for designing next-generation organic electronics. The unique 2,4'-linkage may offer distinct advantages in terms of molecular packing and electronic coupling compared to its more studied isomers, potentially leading to breakthroughs in device efficiency and stability. However, until such research is undertaken, this compound will remain a molecule of untapped potential.

Q & A

Q. What are the common synthetic routes for 9-phenyl-9H,9'H-2,4'-bicarbazole, and how are intermediates characterized?

The Ullmann coupling reaction is a primary method for synthesizing this compound derivatives. For example, 9-phenyl-9H,9'H-3,3'-bicarbazole is synthesized via Ullmann coupling between 9H-carbazole and brominated aromatic compounds (e.g., 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole) using CuI as a catalyst, K₂CO₃ as a base, and DMPU as a solvent at 170°C . Post-synthesis, intermediates are purified via column chromatography and characterized using 1H^1H/13C^{13}C NMR spectroscopy and high-resolution mass spectrometry (HRMS) .

Q. How are the photophysical properties (e.g., PLQY, ΔEST) of this compound derivatives experimentally determined?

Photoluminescence quantum yield (PLQY) is measured using integrating spheres with calibrated excitation sources. Singlet-triplet energy gaps (ΔEST) are calculated via temperature-dependent transient photoluminescence (PL) decay measurements. For example, bicarbazole-based TADF emitters exhibit ΔEST values as low as 0.05 eV and PLQY up to 85%, depending on donor-acceptor spatial separation .

Q. What structural motifs in this compound derivatives influence their thermal stability?

Rigid bicarbazole cores with fused aromatic systems (e.g., adamantane integration) enhance thermal stability by reducing molecular vibration and improving glass transition temperatures (TgT_g). For instance, CzCzPh-mAd (adamantane-modified bicarbazole) exhibits a TgT_g > 150°C, making it suitable for solution-processed OLEDs .

Advanced Research Questions

Q. How can molecular design strategies optimize this compound for TADF applications?

Key strategies include:

  • Donor-acceptor spatial separation : Linking bicarbazole donors (e.g., 3,3'-tetrakis(bicarbazole)) to electron-deficient acceptors (e.g., difluoroterephthalonitrile) via rigid 8-membered rings to minimize ΔEST (<0.1 eV) .
  • Isomer engineering : Substituting bicarbazole at the 1- vs. 4-position alters orbital overlap, with 1-carbazole isomers showing 2× higher |glumg_{\text{lum}}| (2.0 × 103^{-3}) for circularly polarized TADF (CP-TADF) .

Q. How do computational methods guide the design of bicarbazole-based OLED hosts?

Density functional theory (DFT) and time-dependent DFT (TD-DFT) simulate frontier molecular orbitals (FMOs) and charge transfer (CT) states. For example, theoretical modeling of 3,9'-bicarbazole-modified triazine derivatives predicts optimal HOMO-LUMO separation (0.3 eV) for exciplex host systems, aligning with experimental external quantum efficiency (EQE) >24% in blue OLEDs .

Q. What role does bicarbazole isomerism play in device performance for OLEDs?

The carbazole linkage position (2,4' vs. 3,3') critically impacts charge transport and exciton confinement. For example, 9-phenyl-9H,9'H-3,3'-bicarbazole hosts paired with benzimidazole acceptors reduce carrier mobility by 50%, achieving efficiency roll-offs <1% at 10,000 cd/m² in phosphorescent OLEDs .

Q. How can bulky substituents (e.g., adamantane) improve solution-processed OLED performance?

Bulky groups like adamantane suppress aggregation-induced quenching and enhance film-forming properties. In CzCzPh-mAd, adamantane increases molecular weight (MW >650 g/mol) without altering HOMO/LUMO levels, enabling narrowband blue TADF-OLEDs with EQE >13% and LT70_{70} >1,000 hours .

Q. What challenges arise in balancing charge transport and exciton confinement in bicarbazole-based exciplex hosts?

Exciplex systems require careful donor/acceptor pairing to optimize charge balance. For example, 9-phenyl-9H,9'H-3,3'-bicarbazole donors paired with triazine acceptors achieve balanced hole/electron mobility (~104^{-4} cm²/V·s), but excessive donor rigidity can reduce recombination efficiency .

Methodological Considerations

Q. How are chiral properties (e.g., glumg_{\text{lum}}glum​) measured in bicarbazole-based emitters?

Circular dichroism (CD) spectroscopy and polarized PL quantify dissymmetry factors (glumg_{\text{lum}}). For C2-symmetric bicarbazole-TADF emitters, glumg_{\text{lum}} values up to 2.0 × 103^{-3} are achieved using lock-in amplifiers with photoelastic modulators .

Q. What techniques resolve data contradictions in bicarbazole derivative characterization?

Contradictions in PLQY or ΔEST are resolved via:

  • Transient absorption spectroscopy : Differentiates TADF from prompt fluorescence.
  • Single-crystal X-ray diffraction : Confirms molecular conformation and donor-acceptor alignment .

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